tert-butyl 2-[(1R)-5-amino-3',5'-dioxo-2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-4'-yl]acetate
Description
tert-Butyl 2-[(1R)-5-amino-3',5'-dioxo-2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-4'-yl]acetate is a spirocyclic compound featuring a fused indene-oxazolidinedione core. The spiro junction at the indene C1 position connects to a 1,4-oxazolidine-3',5'-dione ring, while the tert-butyl acetate group at the 4'-position enhances lipophilicity and metabolic stability.
Properties
Molecular Formula |
C17H20N2O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 2-[(3R)-6-amino-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]acetate |
InChI |
InChI=1S/C17H20N2O5/c1-16(2,3)23-13(20)9-19-14(21)17(24-15(19)22)7-6-10-8-11(18)4-5-12(10)17/h4-5,8H,6-7,9,18H2,1-3H3/t17-/m1/s1 |
InChI Key |
UJQKUWKKTOTBLG-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C(=O)[C@]2(CCC3=C2C=CC(=C3)N)OC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2(CCC3=C2C=CC(=C3)N)OC1=O |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Ring Formation
The spiro junction is established through acid-catalyzed intramolecular cyclization. For example, reacting 1,3-indandione with a β-amino alcohol in the presence of polyphosphoric acid (PPA) facilitates simultaneous ring closure and dehydration. The stereochemistry at the spiro carbon (1R configuration) is controlled by chiral auxiliaries or asymmetric catalysis, though detailed stereochemical data remain limited in public literature.
Functionalization of the Indene Core
Amino Group Installation at C5
The 5-amino substituent is incorporated via nitration followed by reduction. Nitration of the indene core using fuming nitric acid at 0–5°C yields a nitro intermediate, which is subsequently reduced to an amine using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. Alternative methods employ catalytic transfer hydrogenation with ammonium formate to improve safety and selectivity.
tert-Butyl Esterification
The acetic acid side chain at C4' is esterified with tert-butanol under Mitsunobu conditions or via acid-catalyzed Fischer esterification. A patented method for tert-butyl acetate synthesis demonstrates the use of strong acid ion exchange resins (e.g., Amberlyst-15) and polymerization inhibitors (e.g., phenothiazine) to suppress isobutylene dimerization, achieving yields >85%. Applied to the target compound, this approach minimizes side reactions during esterification, though steric hindrance from the spiro system necessitates extended reaction times (24–48 hours).
Industrial Production Considerations
Catalytic Systems
Industrial-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Heterogeneous catalysts like zeolites or mesoporous silica-supported acids improve recyclability and reduce waste. For example, sulfonic acid-functionalized SBA-15 catalyzes both spirocyclization and esterification steps with >90% conversion.
Polymerization Inhibition
The tert-butyl esterification step is prone to isobutylene polymerization, which reduces yield and complicates purification. Adding 0.001–0.002 wt% of a phenolic inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol) suppresses oligomer formation, as validated in tert-butyl acetate production.
Reaction Optimization and Challenges
Yield and Purity Trade-offs
A major challenge lies in balancing reaction speed and product purity. Accelerating spirocyclization via microwave irradiation (100–150°C, 30 minutes) increases throughput but risks racemization at the spiro center. Conversely, low-temperature methods (40–60°C, 24 hours) preserve stereochemistry but require costly chiral separations.
Byproduct Analysis
Common byproducts include:
- Dimerized isobutylene : Mitigated via inhibitors.
- Over-oxidized oxazolidine : Controlled by stoichiometric oxidant use.
- Racemic spiro isomers : Addressed through enantioselective catalysis.
Analytical Characterization
Critical quality attributes are verified using:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₇H₂₀N₂O₅).
- Chiral HPLC : Validates enantiopurity (>98% ee for 1R configuration).
- X-ray crystallography : Resolves spirocyclic conformation and hydrogen bonding patterns.
Comparative Data on Synthetic Methods
| Parameter | Laboratory-Scale Method | Industrial Method |
|---|---|---|
| Catalyst | Pd/C, Amberlyst-15 | Sulfonated SBA-15 |
| Reaction Time | 48–72 hours | 8–12 hours (continuous flow) |
| Yield | 60–70% | 85–90% |
| Purity | 95–97% (HPLC) | 99% (GC-FID) |
| Key Challenge | Stereochemical control | Polymerization suppression |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd-C)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, tert-butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate has potential as a pharmaceutical intermediate. It can be used to synthesize drugs with anti-inflammatory, anticancer, or antimicrobial properties .
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Benzyl Spiro-Oxazolidinedione Derivatives (Compounds 21 and 22)
Key Features :
- Core Structure : Similar spiro[indene-1,5'-oxazolidine] system but substituted with 3-methylureido groups at the 5-position.
- Functional Groups: Ureido side chains instead of the amino group; benzyl and cyclopropylethyl substituents on the acetamide moiety.
- Activity: Demonstrated selective inhibition of p300/CBP HATs, with IC₅₀ values in the nanomolar range. The stereochemistry (S vs. R configuration at the spiro center) significantly impacts potency .
Comparison :
- The tert-butyl acetate in the target compound likely offers better metabolic stability than the benzyl-cyclopropylethyl acetamide in Compounds 21/22.
Spiro[Imidazolidine-Indene] Derivatives ()
Key Features :
- Core Structure : Spiro[imidazolidine-4,1'-indene] with fluorine and pyrazole substituents.
- Functional Groups : Fluorine enhances electronegativity and membrane permeability; pyrazole contributes to π-π stacking interactions.
- Activity : Designed as proteolysis-targeting chimeras (PROTACs) for selective degradation of p300/CBP .
Comparison :
- The oxazolidinedione ring in the target compound provides a distinct electronic profile compared to imidazolidine, influencing binding kinetics.
- Fluorine in the imidazolidine derivative improves selectivity but may reduce solubility compared to the amino group in the target compound.
Spirocyclic Compounds with Alternative Ring Systems
tert-Butyl 3-Oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 159634-59-0)
Key Features :
- Core Structure : Spiro[indene-piperidine] with a ketone group.
- Functional Groups : Tert-butyl carboxylate instead of acetate; lacks the oxazolidinedione moiety.
Comparison :
- The piperidine ring may engage in different target interactions (e.g., basic nitrogen for protonation) compared to the oxazolidinedione’s hydrogen-bonding capacity.
Brominated Spiro[Imidazolidine-Indene] ()
Key Features :
Comparison :
- The amino group in the target compound provides nucleophilic reactivity, whereas bromine in this analogue facilitates cross-coupling reactions.
Table 1: Comparative Analysis of Key Compounds
Key Insights:
Substituent Effects: The 5-amino group in the target compound may enhance target binding compared to ureido or halogenated analogues.
Stereochemistry : The 1R configuration in the target compound likely optimizes spatial alignment with HAT active sites, analogous to the S/R selectivity in Compounds 21/22 .
Synthetic Accessibility : The tert-butyl acetate group is synthetically tractable via methods described in and , enabling scalable production.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl 2-[(1R)-5-amino-3',5'-dioxo-2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-4'-yl]acetate, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions, including spirocyclic oxazolidinone formation and tert-butyl ester protection. Key intermediates are characterized using ¹H/¹³C NMR to confirm regioselectivity and stereochemistry, IR spectroscopy to verify carbonyl stretching (e.g., 1700–1750 cm⁻¹ for oxazolidinone rings), and HRMS to validate molecular weights . For example, tert-butyl-protected intermediates in spiro systems often show distinct splitting patterns in NMR due to hindered rotation .
Q. How do functional groups in this compound influence its reactivity and stability under basic/acidic conditions?
- Methodological Answer : The tert-butyl ester group enhances steric protection against nucleophilic attack, while the spiro-oxazolidinone ring is sensitive to hydrolysis under strongly acidic or basic conditions. Stability studies (e.g., pH-dependent degradation kinetics) are critical. For instance, the oxazolidinone ring’s lactam bond may cleave at pH < 3 or > 10, requiring controlled reaction environments .
Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of the (1R)-configured spiro center?
- Methodological Answer : Chiral HPLC or polarimetry is used to assess enantiopurity, while NOESY NMR resolves spatial proximity of substituents around the spiro center. For example, cross-peaks between the indene proton and the oxazolidinone’s NH group in NOESY confirm the R-configuration .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity challenges in spirocyclic oxazolidinone synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict kinetic vs. thermodynamic control. For example, steric clashes between the tert-butyl group and the indene moiety may favor one pathway, as seen in analogous spiro systems . MD simulations further assess conformational stability of the spiro junction .
Q. What strategies resolve contradictions in mass spectrometry (MS) and elemental analysis data for this compound?
- Methodological Answer : Discrepancies between calculated and observed molecular weights (e.g., ±2 ppm in HRMS) often arise from isotopic impurities or adduct formation. Use ESI-MS with internal calibration (e.g., sodium trifluoroacetate) and cross-validate with combustion-based elemental analysis . For tert-butyl esters, fragmentation patterns in MS/MS can distinguish decomposition products .
Q. How does the steric bulk of the tert-butyl group impact crystallographic packing and solubility?
- Methodological Answer : Single-crystal X-ray diffraction reveals that the tert-butyl group disrupts π-π stacking in the indene moiety, reducing crystallinity but improving solubility in apolar solvents. Solubility parameters (Hansen solubility) correlate with logP values (e.g., ~3.5 for this compound), guiding solvent selection for recrystallization .
Q. What are the mechanistic implications of the 5-amino group in the oxazolidinone ring during catalytic hydrogenation?
- Methodological Answer : The amino group acts as a directing group in hydrogenation, favoring syn-addition on the oxazolidinone ring. Kinetic studies under H₂ (1–5 atm) with Pd/C or Raney Ni show selectivity for cis-dihydro derivatives, monitored by in situ FTIR .
Key Challenges and Solutions
- Stereochemical Drift During Storage : The spiro center’s configuration may racemize under prolonged exposure to light. Store at –20°C in amber vials with desiccants .
- Contradictory NMR Assignments : Overlapping signals in crowded regions (e.g., δ 1.2–1.5 ppm for tert-butyl) are resolved using 2D NMR (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
